Barbituric acid, 5-ethyl-5-isopropenyl-
Description
Barbituric acid, 5-ethyl-5-isopropenyl- (CAS 67051-36-9), is a barbiturate derivative with a molecular formula of C₁₂H₁₆N₂O₃ and a molecular weight of 242.27 g/mol . Its structure features a pentyl chain and an isopropenyl group (-C(=CH₂)CH₃) at the 5-position of the barbituric acid core (Figure 1). This compound’s unique substituents confer distinct physicochemical properties, influencing its pharmacokinetics and pharmacodynamics compared to other barbiturates.
Properties
CAS No. |
66968-60-3 |
|---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
5-ethyl-5-prop-1-en-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C9H12N2O3/c1-4-9(5(2)3)6(12)10-8(14)11-7(9)13/h2,4H2,1,3H3,(H2,10,11,12,13,14) |
InChI Key |
ARCGEFUZGYBIFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of the Dialkyl Malonate Precursor
- The malonate ester bearing the ethyl and isopropenyl substituents at the alpha carbon must be synthesized or obtained. This compound is typically α-ethyl-α-isopropenylmalonate diethyl ester.
- Alkylation of diethyl malonate with appropriate alkyl halides (ethyl and isopropenyl halides) under basic conditions is a common route.
Condensation with Urea
- The dialkyl malonate ester is condensed with urea in an alcoholic solvent such as ethanol or methanol.
- A base such as sodium ethoxide or sodium methylate is added to catalyze the reaction.
- The mixture is heated under reflux (typically around 85–110°C) for an extended period (e.g., 20 hours) to promote cyclization and formation of the barbituric acid ring.
Isolation and Purification
- After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the barbituric acid derivative.
- The crude product is filtered, washed, and recrystallized from ethanol-water mixtures to obtain pure 5-ethyl-5-isopropenylbarbituric acid.
Detailed Experimental Procedure (Inferred from Analogous Compounds)
| Step | Reagents and Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Sodium metal (0.5 mol) in anhydrous ethanol (500 mL) | Preparation of sodium ethoxide by reaction of sodium with ethanol under cooling to control exotherm | Sodium ethoxide solution ready for reaction |
| 2 | Addition of diethyl α-ethyl-α-isopropenylmalonate (0.5 mol) and urea (0.5 mol) dissolved in ethanol | Reflux at 110°C for 20 hours in an autoclave or reflux apparatus with stirring | Formation of sodium salt of 5-ethyl-5-isopropenylbarbiturate |
| 3 | Cooling and filtration | Removal of any insoluble impurities | Clear filtrate |
| 4 | Acidification with HCl to pH ~3 | Precipitation of 5-ethyl-5-isopropenylbarbituric acid | Crude product isolated by filtration |
| 5 | Recrystallization from ethanol-water | Purification step | Pure product with typical melting point (to be experimentally determined) |
This procedure is adapted from the synthesis of 5-ethylbarbituric acid and 5-ethyl-5-phenylbarbituric acid reported in the literature.
Reaction Mechanism Considerations
- The condensation proceeds via nucleophilic attack of the urea amino groups on the activated malonate ester carbons, followed by cyclization and elimination of ethanol.
- The presence of secondary alkyl groups such as isopropenyl at the 5-position can influence the tautomerization and enolization equilibria of the barbituric acid ring.
- Stability of the substituents under acidic or basic conditions is critical; secondary alkyl substituents like isopropenyl may undergo partial rearrangements or dealkylation under harsh conditions.
Comparative Data Table of Preparation Conditions for 5,5-Disubstituted Barbituric Acids
Industrial and Scale-Up Considerations
- The preparation method involving sodium methylate in methanol with ethyl acetate addition and subsequent condensation with substituted malonates is adaptable to industrial scale, offering stable process control and high product quality.
- Mild reaction conditions and efficient post-treatment steps minimize waste generation and reduce production costs.
- Recrystallization from ethanol-water mixtures is a preferred purification step for industrial production due to ease and environmental considerations.
Summary of Research Findings
- The preparation of 5-ethyl-5-isopropenylbarbituric acid follows established synthetic routes for 5,5-disubstituted barbituric acids via condensation of dialkyl malonate esters with urea under basic catalysis in alcoholic media.
- Reaction conditions typically involve refluxing at 85-110°C for about 20 hours, followed by acidification and recrystallization.
- Stability of the isopropenyl substituent under reaction and purification conditions must be monitored to avoid side reactions such as dealkylation or rearrangement.
- Industrially scalable methods exist with demonstrated high yield and purity for analogous compounds, suggesting feasibility for this compound as well.
- The preparation benefits from mild conditions, simple work-up, and environmentally friendly solvent systems.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-5-isopropenylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the isopropenyl group to an isopropyl group.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or isopropenyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Isopropyl derivatives.
Substitution: Various alkylated derivatives.
Scientific Research Applications
5-Ethyl-5-isopropenylbarbituric acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its interaction with enzymes and receptors.
Medicine: Investigated for its potential use as an anticonvulsant and sedative, similar to other barbiturates.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Ethyl-5-isopropenylbarbituric acid is similar to other barbiturates. It primarily acts on the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the inhibitory effects of GABA, it increases synaptic inhibition, which elevates the seizure threshold and reduces the spread of seizure activity. Additionally, it can inhibit glutamate-induced depolarizations, contributing to its sedative effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of Barbituric Acid Derivatives
Key Observations:
- Lipophilicity and Permeability: The isopropenyl group in 5-ethyl-5-isopropenylbarbituric acid increases lipophilicity compared to secobarbital’s allyl group but less than 5-butyl derivatives due to branching . Hydroxylated derivatives (e.g., 5-(3-hydroxyisopentyl)) exhibit reduced permeability despite higher solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
